3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Description
Properties
IUPAC Name |
3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(OC1O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol for Advanced Research
This guide provides an in-depth technical overview of 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, a selectively deuterium-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document will detail its commercial availability, key applications, and the fundamental principles governing its use in metabolic research, supported by experimental insights and protocols.
Introduction: The Significance of Stable Isotope Labeling
In the realm of metabolic research and drug development, the ability to trace the fate of molecules in biological systems is paramount. Stable isotope labeling, the substitution of an atom with its non-radioactive, heavier isotope, has emerged as a powerful and safe methodology for these investigations. Deuterium (²H or D), a stable isotope of hydrogen, offers a unique tool for tracking metabolic pathways and quantifying fluxes. This compound, more commonly known as D-Glucose-3-d₁, is a valuable tracer in this context. Its strategic deuterium label at the C3 position allows for the precise monitoring of glucose metabolism through various analytical techniques.
The primary advantage of using stable isotopes like deuterium lies in their non-radioactive nature, which allows for safe use in a wide range of in vitro and in vivo studies, including human clinical research.[1] The subtle increase in mass imparted by the deuterium atom enables its differentiation from the naturally abundant protium (¹H) by mass spectrometry (MS) and its unique nuclear magnetic resonance (NMR) properties can be exploited in specialized spectroscopic techniques.
Commercial Availability and Technical Specifications
This compound is available from several specialized chemical suppliers that focus on isotopically labeled compounds. The common nomenclature for this product is D-Glucose-3-d₁. When sourcing this material, it is crucial to consider the isotopic purity and the chemical purity, which are critical parameters for the accuracy and reproducibility of experimental results.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) |
| Cambridge Isotope Laboratories, Inc. | D-Glucose (3-D, 97-98%) | DLM-3557 | 97-98 atom % D | ≥98% |
| Sigma-Aldrich (Merck) | D-Glucose-3-d₁ | 615498 | 97 atom % D | Not specified |
| Mesbah Energy | D-Glucose-3-d₁; 98 atom % D | 44041 | 98 atom % D | Not specified |
Note: Catalog numbers and specifications are subject to change. Please refer to the respective supplier's website for the most current information.
Certificates of Analysis (CoA) should always be requested from the supplier to confirm the lot-specific isotopic enrichment and purity.[2][3] These documents provide essential data for accurate calculations in quantitative metabolic studies.
Core Applications in Research and Drug Development
The unique properties of D-Glucose-3-d₁ make it a versatile tool in several advanced research applications.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[4] By introducing a labeled substrate like D-Glucose-3-d₁ and tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.
The choice of the labeled position on the glucose molecule is critical. The deuterium on the C3 position of glucose is strategically located to probe key pathways such as glycolysis and the pentose phosphate pathway (PPP). The fate of this deuterium atom provides valuable information about the relative fluxes through these intersecting pathways.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for MFA.[5] After cellular uptake and metabolism of D-Glucose-3-d₁, metabolites are extracted, derivatized to enhance their volatility, and then separated by GC. The MS then detects the mass-to-charge ratio of the fragments, allowing for the determination of the deuterium incorporation.
Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that utilizes the principles of magnetic resonance spectroscopy (MRS) to visualize metabolic processes in vivo.[6] This cutting-edge technique offers a safe alternative to traditional radiotracer-based imaging methods like Positron Emission Tomography (PET).
In a typical DMI experiment, a deuterated substrate, such as D-Glucose-3-d₁, is administered to the subject. The deuterium signal from the labeled glucose and its downstream metabolites is then detected using a specialized MRS sequence.[7] This allows for the spatial mapping of glucose uptake and metabolism in tissues and organs. DMI is particularly promising for studying metabolic alterations in diseases such as cancer and neurological disorders.[8]
In Vivo Magnetic Resonance Spectroscopy (MRS)
Beyond imaging, D-Glucose-3-d₁ can be used in localized in vivo MRS studies to probe brain metabolism.[9] By monitoring the changes in the proton (¹H) NMR spectrum of brain metabolites following the administration of deuterated glucose, researchers can gain insights into metabolic rates. As the deuterium from D-Glucose-3-d₁ is incorporated into metabolites like glutamate and lactate, the corresponding proton signals decrease, providing an indirect measure of metabolic flux.[10][11] This approach, sometimes referred to as quantitative exchanged-label turnover (qMRS), offers a powerful tool for studying dynamic metabolic processes in the living brain without the need for specialized deuterium coils.[12][13]
Drug Development and ADME Studies
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[14] Deuterium-labeled compounds can be used as internal standards in pharmacokinetic studies to accurately quantify the concentration of a drug and its metabolites in biological matrices. While D-Glucose-3-d₁ is not a drug itself, the principles of its use in tracing metabolic pathways are directly applicable to the study of drug metabolism. Furthermore, the kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can be a valuable tool in mechanistic enzymology studies relevant to drug action.[1][15][16] The presence of a deuterium atom at a site of enzymatic transformation can slow down the reaction, providing insights into the rate-limiting steps of a metabolic process.
Experimental Workflows and Protocols
Workflow for Metabolic Flux Analysis using GC-MS
This protocol outlines a general workflow for a cell culture-based metabolic flux analysis experiment using D-Glucose-3-d₁.
Figure 1: A generalized workflow for metabolic flux analysis using D-Glucose-3-d₁ and GC-MS.
Detailed Steps:
-
Cell Culture: Culture cells of interest under controlled conditions.
-
Media Preparation: Prepare culture medium where the standard glucose is replaced with D-Glucose-3-d₁.
-
Labeling: Replace the existing medium with the labeling medium and incubate for a predetermined time to allow for the uptake and metabolism of the labeled glucose.
-
Metabolism Quenching: Rapidly halt all enzymatic activity, typically by washing with a cold saline solution.
-
Metabolite Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation for GC-MS:
-
Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the different metabolites based on their boiling points and interactions with the column.
-
The MS ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio, allowing for the detection of deuterium incorporation.[17]
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the metabolites of interest.
-
Determine the mass isotopomer distribution for each metabolite to quantify the extent of deuterium labeling.
-
Use specialized software to calculate the metabolic fluxes based on the labeling patterns.
-
General Protocol for Deuterium Metabolic Imaging (DMI)
This protocol provides a general outline for an in vivo DMI study.
Figure 2: A generalized protocol for an in vivo Deuterium Metabolic Imaging (DMI) study.
Detailed Steps:
-
Subject Preparation: The subject is typically fasted to reduce endogenous glucose levels. A baseline anatomical MRI is acquired for later co-registration of the metabolic maps.
-
Tracer Administration: D-Glucose-3-d₁ is administered either orally as a solution or via intravenous infusion.[6]
-
Metabolic Uptake Period: A waiting period of approximately 60-90 minutes allows for the uptake and metabolism of the deuterated glucose.[7]
-
DMI Data Acquisition: A specialized 2H MRSI sequence is used to acquire the deuterium signal from the region of interest.
-
Data Processing:
-
The raw data is processed to generate a spectrum for each voxel.
-
The spectra are fitted to quantify the signals from deuterated glucose and its metabolites (e.g., lactate, glutamate).
-
Metabolic maps are generated, showing the spatial distribution of these compounds.
-
These maps are then overlaid on the anatomical MRI for anatomical context.
-
Synthesis of this compound
The selective introduction of a deuterium atom at a specific position in a complex molecule like glucose requires a multi-step chemical synthesis. While detailed synthetic procedures are beyond the scope of this guide, a general understanding of the approach is valuable.
One common strategy involves the use of a suitable glucose derivative where the hydroxyl groups are protected, leaving the C3 position accessible for chemical modification. The synthesis might proceed through an oxidation-reduction sequence. The hydroxyl group at C3 is first oxidized to a ketone. This ketone is then stereoselectively reduced using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C3 position. Finally, the protecting groups are removed to yield the desired D-Glucose-3-d₁. The stereochemistry of the reduction step is crucial to ensure the correct configuration of the final product. Recent advances in catalysis also offer novel methods for site-selective C-H activation and deuteration of carbohydrates.[18][19][20]
Concluding Remarks
This compound is a powerful and versatile tool for researchers in the life sciences. Its utility in elucidating metabolic pathways, quantifying fluxes, and enabling non-invasive metabolic imaging makes it an invaluable asset in basic research, drug discovery, and clinical investigation. As analytical technologies continue to advance, the applications of this and other selectively deuterated compounds are poised to expand, offering ever more detailed insights into the intricate workings of biological systems.
References
- Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic p
- D-Glucose-3-d1 97
- What is Deuterium Metabolic Imaging (DMI)? Yale School of Medicine.
- Workflow of a Deuterium Metabolic Imaging (DMI) study: Following the...
- Glucose. Sigma-Aldrich.
- Stable Isotopes for Structural Biomolecular NMR.
- Combining 1 H MRS with deuterium labeled glucose: A new strategy to assess dynamics of neural metabolism in vivo. ISMRM.
- D-Glucose-3-d1 97
- Site-Selective C-H Activation of Carbohydrates.
- MR spectroscopy maps brain glucose metabolism without requiring radi
- Certific
- Stable Isotope-Labeled Products. Chromachemie.
- D-Glucose-3-d1 97
- Integrating 1H MRS and deuterium labeled glucose for mapping the dynamics of neural metabolism in humans. PMC. (2022-01-10).
- A new method based on 1H magnetic resonance spectroscopy to assess cellular metabolism. Research Communities. (2020-01-31).
- Computational Study of D-glucose and its Differential Cognitive Effects on Well-being and Quality of Life.
- Fluxome analysis using GC-MS. PMC.
- GC-MS-Based Metabolic Flux Analysis.
- Kinetic isotope effect. Wikipedia.
- Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv. (2022-02-08).
- Stable Isotope Standards For Mass Spectrometry. Chromservis.
- Integrating 1H MRS and deuterium labeled glucose for mapping the dynamics of neural metabolism in humans. PubMed. (2022-05-01).
- Deuterium metabolic imaging at ultra-high field. University of Nottingham.
- (PDF) Fluxome analysis using GC-MS.
- Kinetic isotope effects in enzymatic oxidations of D-[1-H]glucose and D-[1-2-H]glucose. PubMed.
- Selective and Tunable Routes for Glucose to Fructose Conversion Using MgCl2 Catalysis and Comparison to Other Metal Ions. PMC. (2026-02-01).
- Stable Isotope Standards For Mass Spectrometry.
- About Us. Mesbah Energy.
- MULTIPLE ISOTOPE EFFECTS ON ENZYME-CATALYZED REACTIONS. University of Nebraska–Lincoln.
- Cambridge Isotope Laboratories Reference M
- How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Albert Einstein College of Medicine.
- Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosph
- Natural D-glucose as a biodegradable MRI relax
- Certification of Standard Reference Material® 917d D Glucose (Dextrose). GovInfo.
- C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu.
- d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC. (2025-05-30).
- Targeted flux analysis through the MIMOSA Workflow. SCIEX.
- Molecular Enantiorecognition of D- and L-Glucose in Urine and Whole Blood Samples.
- D glucose – Knowledge and References. Taylor & Francis Online.
- D-GLUCOSE (3-D1, 97-98%). Eurisotop.
- Mesbah Energy Company.
- Site-Selective C–H Bond Functionalization of N
- Remote Site‐Selective Radical C(sp3)
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. (2020-10-03).
- Remote Site‐Selective Radical C(sp3)−H Monodeuteration of Amides using D2O.
- MESBAH ENERGY COMPANY.
- Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A System
- Dopamine D(1) and D(3)
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choosing the right deuterated glucose isotopologue
Executive Summary
In metabolic flux analysis (MFA) and Deuterium Metabolic Imaging (DMI), the selection of the correct glucose isotopologue is not merely a purchasing decision—it is the primary experimental variable that dictates signal specificity. Unlike Carbon-13 (
This guide moves beyond basic catalog descriptions to explain the mechanistic causality of label retention and loss. It provides a self-validating framework for selecting between [1-
Part 1: The Physics and Chemistry of Deuterium Tracing
To choose the right isotopologue, one must understand the two forces governing deuterium behavior in biological systems: Kinetic Isotope Effects (KIE) and Solvent Exchange .[1]
The Kinetic Isotope Effect (KIE)
Deuterium is twice the mass of protium.[1] This mass difference lowers the vibrational zero-point energy of the C-D bond, requiring more activation energy to break compared to C-H.
-
Primary KIE: If the C-H bond breaking is the rate-limiting step (e.g., Glucose-6-Phosphate Dehydrogenase), the reaction rate will slow down (
). -
Impact: Using [1-
]-glucose can artificially suppress Pentose Phosphate Pathway (PPP) flux if not corrected. Conversely, this "metabolic drag" can be used to identify bottlenecks.
Solvent Exchange & Label Loss
Unlike
-
The "Washout" Rule: If a deuterium atom is located on a carbon adjacent to a carbonyl group formed during an isomerization step, it is liable to exchange with protons in the water.
-
Implication: You must choose an isotopologue where the label survives the specific enzymatic steps you wish to measure.
Part 2: Isotopologue Selection Matrix
The following decision matrix correlates the specific metabolic question to the required isotopologue.
| Isotopologue | Primary Application | Metabolic Fate & Logic | Critical Limitation |
| [1- | Pentose Phosphate Pathway (PPP) | The D at C1 is stripped by G6PDH to form NADPH. If D is found in Lactate, it skipped PPP. If D is found in water/fatty acids, it went through PPP. | High KIE at G6PDH step may underestimate flux. |
| [3- | Glycolysis vs. TCA Entry | The D at C3 is lost at the Triose Phosphate Isomerase or Aldolase step. It rarely survives to Lactate. | Useful for measuring "upstream" glycolytic rate but poor for TCA tracing. |
| [6,6- | Deuterium Metabolic Imaging (DMI) & TCA | The "Gold Standard." C6 protons are far from the carbonyl action. They survive glycolysis to become the methyl group of Pyruvate/Lactate (C3). | ~15-20% label loss occurs via equilibration, but it is the most robust survivor. |
| [U- | Total Uptake / High Sensitivity | Provides maximum signal (7 deuterons). | Massive HDO signal. Most labels (C2-C5) are washed out into water, complicating specific pathway tracing. |
Part 3: Visualization of Metabolic Fates
The following diagram illustrates the logical flow of deuterium retention versus loss through the central metabolic pathways.
Figure 1: Mechanistic fate of deuterium labels. Blue path indicates PPP tracing; Red indicates label loss (washout); Green indicates label retention for DMI/TCA analysis.
Part 4: Validated Experimental Protocol (DMI & MS)
This protocol is designed for [6,6-
Experimental Setup
-
Substrate: D-Glucose-6,6-d2 (98%+ enrichment).
-
Dose:
-
In vivo (Human/Rodent): 0.5 – 0.75 g/kg body weight (Oral or IV).
-
In vitro (Cell Culture): 10 mM - 25 mM in glucose-free media.
-
-
Timepoint: 60–90 minutes post-administration (Steady State).
Step-by-Step Workflow
Step 1: Administration & Equilibration
-
Dissolve [6,6-
]-Glucose in sterile saline (or media). -
Administer bolus.
-
Critical Check: Ensure subject hydration is standardized. Variations in body water content will dilute the HDO signal, affecting baseline referencing.
Step 2: Dual-Stream Sampling
-
Stream A (Non-Invasive DMI):
-
Place subject in ≥4T (optimally 7T) MRI scanner.
-
Acquire Deuterium Magnetic Resonance Spectroscopic Imaging (
-MRSI) data. -
Focus on chemical shifts: Water (4.7 ppm), Glucose (3.8 ppm), Glutamate/Glx (2.4 ppm), Lactate (1.3 ppm).
-
Note: [6,6-
] allows clear resolution of the Lactate methyl signal without overlap from other glucose protons.
-
-
Stream B (Mass Spectrometry Validation):
-
Quench metabolism immediately (Liquid Nitrogen for tissue; -80°C Methanol for cells).
-
Extraction: Add 80% MeOH/20% H2O (-80°C). Vortex, centrifuge at 14,000g for 10 min.
-
Analysis: LC-HRMS (High Resolution Mass Spec). Focus on the M+2 isotopologue of Lactate and Glutamate.[1]
-
Step 3: Data Correction (The Self-Validating Step)
Calculate the Deuterium Loss Factor .
-
Expectation: For [6,6-
], loss should be <15%. If loss is >40%, check for sample degradation or non-canonical exchange pathways.
Part 5: Analytical Pitfalls & Interpretation
The "Universal" Trap
Many researchers default to [U-
-
The Problem: The C2 proton is lost at Phosphoglucose Isomerase. The C3/C4 protons are lost at Aldolase.
-
The Result: You generate a massive HDO (water) peak that can suppress the dynamic range of your detector, hiding the small Lactate or Glutamate signals you actually care about.
-
Recommendation: Use [U-
] only if you are strictly measuring total glucose uptake and do not care about downstream metabolic fate.
Quantifying PPP Flux
To measure the Pentose Phosphate Pathway accurately, you must perform a parallel experiment:
-
Experiment A: [1-
]-Glucose. -
Experiment B: [6,6-
]-Glucose. -
Calculation:
-
Logic: If Lactate from [1-D] is unlabeled (M+0) while Lactate from [6,6-D] is labeled (M+2), the carbon entered glycolysis but the hydrogen was stripped by G6PDH (PPP active).
-
References
-
De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo. Science Advances.
-
[Link]
-
-
Lu, M., et al. (2017). Innovative 2H NMR approach to assess tumor metabolism in vivo. Journal of Magnetic Resonance.
-
[Link]
-
-
Lewis, C. A., et al. (2014). Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells. Molecular Cell.
-
[Link]
-
-
Katz, J., & Wood, H. G. (1960). The Use of Glucose-C14 for the Evaluation of the Pathways of Glucose Metabolism. Journal of Biological Chemistry.
-
[Link]
-
-
Comparison of deuterium metabolic imaging measurements in human subjects at 7T following [2H2] glucose and [2H7] glucose ingestion.ISMRM Proceedings.
-
[Link]
-
Sources
Methodological & Application
Precision Metabolic Flux Analysis: Tracing NADPH and Lipogenesis with [3-²H]-Glucose
Introduction
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol , commonly known as [3-²H]-Glucose , is a specialized stable isotope tracer essential for dissecting cellular redox metabolism. Unlike universally labeled carbon tracers ([U-¹³C]-Glucose) which track carbon skeletons, [3-²H]-Glucose is designed to trace hydride transfer .
Its specific utility lies in its unique position at Carbon-3 (C3). This position allows researchers to distinguish between glucose flux entering the Oxidative Pentose Phosphate Pathway (oxPPP) versus Glycolysis , specifically by tracking the fate of the deuterium atom into the cytosolic redox pools: NADPH vs. NADH .[1]
Core Applications
-
Quantifying oxPPP Flux: Direct measurement of NADPH production rates.[2]
-
Lipogenesis Tracing: Tracking glucose-derived hydrogen incorporation into fatty acids (via NADPH).
-
Warburg Effect Analysis: Distinguishing glycolytic NADH production from pentose-shunt NADPH production in cancer cells.
Mechanistic Principle: The Fate of Deuterium
The power of [3-²H]-Glucose relies on the stereospecific enzymatic handling of the C3-hydrogen.
Pathway A: Oxidative Pentose Phosphate Pathway (oxPPP)[3]
-
G6PDH Step: Glucose-6-Phosphate (G6P) is oxidized to 6-Phosphogluconolactone.[3] The H at C1 is transferred to NADP⁺. (Label at C3 is unaffected).
-
6PGDH Step: 6-Phosphogluconate is decarboxylated to Ribulose-5-Phosphate.[4] Crucially, the H at C3 is transferred to NADP⁺ to form [²H]-NADPH.
-
Result: Accumulation of deuterium-labeled NADPH (M+1).
-
Pathway B: Glycolysis
-
Cleavage: Glucose is metabolized to Fructose-1,6-Bisphosphate, which is cleaved into DHAP and GAP.
-
Isomerization: The C3 of glucose becomes the C1 of Glyceraldehyde-3-Phosphate (GAP).
-
GAPDH Step: GAP is oxidized to 1,3-Bisphosphoglycerate. The H at C1 (originally C3 of glucose) is transferred to NAD⁺ to form [²H]-NADH.
-
Result: Accumulation of deuterium-labeled NADH (M+1).
-
Visualization: The Deuterium Bifurcation
Figure 1: Metabolic fate of the C3-Deuterium label. In the PPP, the label is transferred to NADPH.[1][3] In glycolysis, it is transferred to NADH.[1]
Experimental Protocols
Protocol A: Media Preparation
Critical Requirement: Standard Fetal Bovine Serum (FBS) contains ~5-8 mM glucose. You must use Dialyzed FBS (dFBS) to prevent isotopic dilution by unlabeled glucose.
-
Base Medium: Purchase glucose-free DMEM or RPMI (e.g., Thermo Fisher #11966025).
-
Serum: Supplement with 10% Dialyzed FBS (e.g., Thermo Fisher #26400044).
-
Tracer Reconstitution:
-
Dissolve [3-²H]-Glucose (typically >98% enrichment) in glucose-free media to a final concentration of 10-25 mM (matching the glucose concentration of your control condition).
-
Note: Filter sterilize (0.22 µm) after dissolution.
-
-
Glutamine: Add 2-4 mM L-Glutamine as required by your cell line.
Protocol B: Cell Labeling Workflow
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF7).
-
Seeding: Seed cells in 6-well plates (approx. 3-5 x 10⁵ cells/well). Incubate overnight in standard media to allow attachment.
-
Equilibration (Optional but Recommended): Switch to glucose-free media + 10% dFBS + unlabeled glucose for 4 hours prior to labeling. This adapts cells to the dFBS environment.
-
The Wash:
-
Aspirate old media.
-
Wash twice rapidly with warm PBS (37°C) to remove residual unlabeled glucose.
-
-
Labeling Pulse:
-
Add 2 mL of pre-warmed [3-²H]-Glucose Medium .
-
Time Points:
-
Flux Analysis (Kinetic): 15 min, 30 min, 1 hr, 2 hr.
-
Lipogenesis/Macromolecules (Steady State): 24 - 48 hours.
-
-
-
Quenching (Critical Step):
-
Place the plate immediately on Dry Ice or a cooling block.
-
Aspirate media completely.
-
Proceed immediately to Extraction.
-
Protocol C: Metabolite Extraction (Redox-Sensitive)
NADPH and NADH are notoriously unstable. NADPH degrades in acid; NADH degrades in base. For simultaneous detection, a cold neutral extraction is required.
-
Extraction Solvent: Prepare 40:40:20 Acetonitrile:Methanol:Water (v/v/v).
-
Pre-chill to -80°C.
-
-
Lysis:
-
Add 1 mL of -80°C solvent directly to the frozen well.
-
Scrape cells rapidly on dry ice using a cell lifter.
-
-
Clarification:
-
Transfer slurry to a pre-chilled Eppendorf tube.
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 16,000 x g for 10 min at 4°C .
-
-
Analysis:
-
Transfer supernatant to a glass LC-MS vial.
-
Inject immediately (within 4-6 hours) or store at -80°C (max 24 hours). Redox carriers oxidize rapidly even at low temperatures.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for isotope labeling.
Data Analysis & Interpretation
Mass Spectrometry Targets
When analyzing the data, look for the mass shift of +1.006 Da (neutron mass).
| Metabolite | Base Mass (m/z) | Target Isotopologue | Interpretation |
| NADPH | 744.1 (M-H)⁻ | 745.1 (M+1) | Flux through oxPPP (6PGDH step). |
| NADH | 664.1 (M-H)⁻ | 665.1 (M+1) | Flux through Glycolysis (GAPDH step). |
| Lactate | 89.0 (M-H)⁻ | 90.0 (M+1) | Glycolytic flux (Deuterium retained from C3). |
| Palmitate | 255.2 (M-H)⁻ | M+1, M+2... | Lipogenesis fueled by oxPPP-derived NADPH. |
Calculating Flux (Simplified)
To estimate the contribution of oxPPP to the NADPH pool:
Note: This must be corrected for natural isotope abundance (¹³C, ¹⁵N, etc.) using software like IsoCor or El-Maven.
Troubleshooting & Pitfalls
-
Scrambling: Reversible reactions (e.g., Triose Phosphate Isomerase) can scramble the label between C3 and C4 positions in glycolysis, but the transfer to NADPH via 6PGDH is irreversible, making this tracer robust for PPP quantification.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This may slightly slow down the 6PGDH reaction. For tracer studies (<50% enrichment), this is negligible. For 100% enrichment studies, compare growth rates with unlabeled controls to ensure no metabolic phenotype is induced.
-
Background Noise: NADPH has a natural M+1 and M+2 abundance due to its large carbon skeleton (~21 carbons). High-resolution MS (Orbitrap/Q-TOF) is recommended to resolve ¹³C vs ²H peaks if possible, though standard unit resolution is often sufficient if natural abundance correction is applied rigorously.
References
-
Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production."[5] Nature, 510(7504), 298–302. [Link]
-
Lewis, C. A., et al. (2014).[1] "Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells." Molecular Cell, 55(2), 253-263. [Link]
-
Zhang, Z., et al. (2017). "Tracing Lipid Metabolism in Cancer Cells Using Stable Isotope Labeling." Cancer Research, 77(18). [Link]
-
Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. [Link]
Sources
- 1. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
in vivo administration of deuterated glucose for animal studies
Application Note: In Vivo Administration of Deuterated Glucose for Metabolic Flux Analysis
Abstract
This guide details the technical workflow for using deuterated glucose (specifically [6,6-²H₂]glucose) to measure in vivo glucose kinetics in rodent models.[1][2][3] Unlike static concentration measurements, stable isotope tracing quantifies the Rate of Appearance (
Part 1: Tracer Selection & Chemistry
Choosing the correct isotopomer is the single most critical decision in experimental design. Incorrect tracer selection can lead to underestimation of flux due to "recycling."
Table 1: Comparative Utility of Glucose Tracers
| Tracer | Chemical Structure | Primary Application | Key Advantage | Limitations |
| [6,6-²H₂]glucose | D-Glucose-6,6-d2 | Total Glucose Production ( | Non-Recycling: The deuterium at C6 is lost to water at the Triose Phosphate Isomerase step. It does not recycle via gluconeogenesis. | Cannot trace carbon fate into TCA cycle. |
| [U-¹³C₆]glucose | Uniformly labeled | Metabolic Flux Analysis (MFA) | Traces carbon atoms into lactate, alanine, and TCA cycle intermediates. | Recycling Error: Carbon atoms re-incorporate into glucose via the Cori cycle, complicating |
| [2-²H]glucose | D-Glucose-2-d1 | Glucose Cycling | Measures total production + futile cycling between glucose and G6P. | Higher cost; specific application only. |
| [3-³H]glucose | Radioactive | Tissue Uptake | High sensitivity for tissue-specific uptake ( | Radioactive safety protocols required; cannot use Mass Spec. |
Expert Insight: For standard measurements of hepatic glucose production and whole-body glucose turnover, [6,6-²H₂]glucose is the industry gold standard because it allows for the use of simpler steady-state equations (Steele’s) by eliminating the variable of tracer recycling.
Part 2: Pre-Clinical Preparation
Surgical Catheterization
Stress induces catecholamines and glucocorticoids, which artificially elevate HGP and induce insulin resistance. Tail vein injections are unsuitable for steady-state flux studies due to handling stress.
-
Recommendation: Implant chronic indwelling catheters in the Right Jugular Vein (for infusion) and Left Carotid Artery (for sampling) 5–7 days prior to the study.
-
Validation: Mice must be within 5% of pre-surgery body weight before proceeding.
Fasting Protocol
-
Duration: 5–6 hours (Morning fast).
-
Rationale: Overnight fasting (16+ hours) in mice induces a "starvation mode" characterized by significant weight loss (~15%) and depletion of liver glycogen, shifting metabolism entirely to gluconeogenesis. A 5-hour fast achieves a post-absorptive state while maintaining physiological relevance for metabolic disease models.
Part 3: Administration Protocols
Protocol A: Constant Rate Infusion (Basal Turnover)
Objective: Measure basal Endogenous Glucose Production (EGP).
1. Preparation of Infusate:
-
Dissolve [6,6-²H₂]glucose in sterile saline.
-
Target Enrichment: 2–4% Mole Percent Excess (MPE) in plasma.
-
Concentration: Prepare a solution allowing an infusion rate of ~1–2 µL/min/mouse.
2. The Priming Dose (Critical): A constant infusion alone takes too long to reach isotopic equilibrium (steady state). You must administer a bolus "prime" to instantly raise the plasma pool enrichment to the target level.
-
Prime Calculation:
-
Rule of Thumb: Prime bolus = 10 to 15
the per-minute infusion rate.
3. Execution:
-
Time 0: Inject Prime Bolus IV.
-
Time 0–90 min: Continuous infusion (e.g., 0.4 µmol/kg/min).
-
Time 90, 100, 110, 120 min: Collect blood samples (20 µL) from the arterial catheter or tail tip (if acclimated).
-
Processing: Centrifuge immediately; store plasma at -80°C.
Protocol B: Hyperinsulinemic-Euglycemic Clamp (Advanced)
Objective: The gold standard for assessing insulin sensitivity.[4][5]
Concept: Insulin is infused to suppress HGP and stimulate uptake. Glucose is variably infused to "clamp" blood sugar at euglycemia.[4][5][6][7] The rate of glucose infusion (GIR) required equals the rate of whole-body glucose uptake.[6]
The "Hot-GINF" Requirement: As you infuse exogenous glucose (GIR) to maintain euglycemia, you dilute the tracer in the blood, causing enrichment to drop. To maintain steady enrichment, the exogenous glucose infusate must be "spiked" (Hot) with [6,6-²H₂]glucose.
Workflow Diagram:
Caption: Logical flow of a Hyperinsulinemic-Euglycemic Clamp. The feedback loop (yellow) is critical for maintaining the "clamp" via variable glucose infusion.
Part 4: Analytical Workflow (GC-MS)
To detect the deuterium enrichment, glucose must be chemically derivatized to become volatile.
Derivatization Protocol: Aldonitrile Pentaacetate This method is preferred for [6,6-²H₂]glucose as it preserves the C1–C5 and C1–C6 fragments clearly.
-
Extraction: Mix 10 µL plasma with 100 µL cold methanol (precipitate proteins). Centrifuge and dry supernatant.
-
Oximation: Add 50 µL Hydroxylamine-HCl in pyridine (20 mg/mL). Heat at 90°C for 30 min. (Converts cyclic glucose to linear oxime).
-
Acetylation: Add 50 µL Acetic Anhydride. Heat at 90°C for 60 min.
-
Extraction: Extract derivative into ethyl acetate; dry and reconstitute.
GC-MS Settings (SIM Mode): Monitor the following ions (Select Ion Monitoring):
-
m/z 328: Unlabeled Glucose (M+0)
-
m/z 330: [6,6-²H₂]Glucose (M+2)
Part 5: Calculations & Data Interpretation
Mole Percent Excess (MPE)
Where Ratio is the abundance of m/z 330 divided by m/z 328.Rate of Appearance ( ) - Steady State
Used for Basal turnover.
-
= Tracer infusion rate (
mol/kg/min). - = Enrichment as a decimal (e.g., 0.04).
Endogenous Glucose Production (EGP) - During Clamp
During a clamp, total
-
If
, hepatic insulin sensitivity is high (complete suppression). -
If
, the animal is insulin resistant (hepatic).
References
-
Vanderbilt Mouse Metabolic Phenotyping Center. (2024). Standard Operating Procedures for Hyperinsulinemic-Euglycemic Clamps. Retrieved from [Link]
-
Ayala, J. E., et al. (2011).[5] Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice. Journal of Visualized Experiments. Retrieved from [Link]
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. Retrieved from [Link]
-
Previs, S. F., et al. (1994).[2] Use of [6,6-2H2]glucose and of Low-Enrichment [U-13C6]-glucose for Sequential or Simultaneous Measurements of Glucose Turnover. Analytical Biochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. protocols.io [protocols.io]
- 5. uab.edu [uab.edu]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. mmpc.org [mmpc.org]
NMR spectroscopy techniques for detecting deuterium labeling
Application Notes and Protocols
Topic: NMR Spectroscopy Techniques for Detecting and Quantifying Deuterium Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Deuterium in Modern Research
Deuterium (²H or D), the stable, non-radioactive isotope of hydrogen, has become an indispensable tool in pharmaceutical research and development.[1] By strategically replacing hydrogen with deuterium in a molecule, scientists can subtly alter its physicochemical properties without significantly changing its biological activity.[2] This process, known as deuteration, is leveraged to gain profound insights into drug metabolism, pharmacokinetics (ADME), and mechanisms of action.[2] The C-D bond is stronger than the C-H bond, which can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the "kinetic isotope effect."[1] This can lead to improved metabolic stability, a longer half-life, and potentially a better safety profile by reducing the formation of toxic metabolites.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous identification, localization, and quantification of deuterium incorporation.[3] Its ability to provide atomic-level structural information makes it uniquely suited for characterizing deuterated compounds.[4][5] This guide provides a detailed overview of the primary NMR techniques used for this purpose, offering both the theoretical underpinnings and practical, field-tested protocols for their successful implementation.
The NMR Workflow for Deuterium Labeling Analysis
The selection of an appropriate NMR technique is contingent on the specific research question, the level of deuterium incorporation, and the molecular complexity. The general workflow involves careful sample preparation followed by the selection of a direct or indirect detection method.
Caption: General workflow for the analysis of deuterium-labeled compounds by NMR.
Part 1: Foundational Protocol - Sample Preparation
The quality of an NMR spectrum is profoundly dependent on the quality of the sample. For detecting deuterium labeling, sample preparation requires special consideration to ensure accurate and reproducible results.
Core Principles:
-
Solvent Choice: The choice of solvent is critical. For direct ²H NMR, a non-deuterated (protonated) solvent is used to avoid a massive solvent signal that would obscure the analyte signals.[6] Conversely, for indirect ¹H NMR, a deuterated solvent is essential to eliminate solvent protons that would otherwise dominate the spectrum.[7]
-
Analyte Concentration: For ¹H NMR, 5-25 mg in ~0.6 mL of solvent is typically sufficient.[8] For less sensitive nuclei like ²H and ¹³C, higher concentrations are necessary to achieve a good signal-to-noise ratio in a reasonable time.[9][10]
-
Purity and Filtration: Samples must be free of solid particles, as these distort the magnetic field homogeneity, leading to broad lines and poor resolution. Always filter the sample solution through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube.[8][9]
-
Tube Quality: Use clean, high-quality NMR tubes to avoid signal distortion and shimming problems.[8] Never dry NMR tubes in an oven, as this can cause them to bend, which can damage the spectrometer probe.[9]
Step-by-Step Protocol for Sample Preparation:
-
Weigh Analyte: Accurately weigh the desired amount of the deuterated compound (e.g., 10-50 mg for ²H or ¹³C NMR) and place it in a clean vial.
-
Select and Add Solvent: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the chosen solvent.[8]
-
For ²H NMR: Use a high-purity protonated solvent (e.g., CHCl₃, DMSO).
-
For ¹H or ¹³C NMR: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
-
Dissolve and Mix: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter Sample: Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow section. Filter the solution through the pipette directly into a clean, dry 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top with a permanent marker.[8]
Part 2: Direct Detection via ²H (Deuteron) NMR Spectroscopy
Directly observing the deuterium nucleus provides the most unambiguous evidence of labeling.
Causality and Experimental Choices: Deuterium is a spin-1 nucleus. Unlike spin-1/2 nuclei (like ¹H), spin-1 nuclei possess an electric quadrupole moment, which leads to rapid relaxation and typically broader signals.[12] Furthermore, ²H has a much lower gyromagnetic ratio than ¹H, resulting in inherently lower sensitivity.[10] The natural abundance of ²H is only ~0.016%, so enrichment is required for detection.[12] Despite these challenges, ²H NMR is powerful because the spectrum is clean—only the deuterated sites are visible.[13]
Key Advantages:
-
Unambiguous Detection: Directly observes the deuterium label.
-
Clean Spectrum: Proton signals are transparent, yielding a simple spectrum with no background from unlabeled positions.[13]
-
Quantitative: With proper experimental setup, peak integrals are relatively quantitative and can be used to determine the atom % deuterium.[13]
Protocol for 1D ²H NMR Acquisition:
-
Spectrometer Setup:
-
Insert the prepared sample (in a protonated solvent).
-
The experiment is typically run unlocked, as there is no deuterated solvent to provide a lock signal.[6] Modern spectrometers have sufficient field stability for short-to-medium length experiments. Alternatively, one can shim on a separate sample containing a deuterated solvent and use those shim values.[6]
-
Tune the appropriate probe channel to the ²H frequency (e.g., ~76.7 MHz on a 500 MHz spectrometer).
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse-acquire program.
-
Pulse Width (p1): Calibrate a 90° pulse for deuterium.
-
Spectral Width (sw): The chemical shift range is similar to ¹H NMR, so a width of ~15 ppm is usually sufficient.[10]
-
Relaxation Delay (d1): Due to rapid quadrupolar relaxation, T1 times for deuterium are short. A delay of 1-2 seconds is often adequate for quantitative results.
-
Number of Scans (ns): Due to low sensitivity, a large number of scans is typically required (from hundreds to thousands), depending on the sample concentration and level of enrichment.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Apply an exponential line broadening (e.g., 1-5 Hz) to improve the signal-to-noise ratio of the typically broad deuterium signals.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum. The residual ²H signal of the non-deuterated solvent can sometimes be used as a reference.[6]
-
Integrate the signals to determine the relative deuterium incorporation at different sites.
-
Part 3: Indirect Detection Methods
Indirect methods leverage the high sensitivity of other nuclei, primarily ¹H and ¹³C, to infer the presence of deuterium.
Indirect Detection via ¹H NMR
Causality and Experimental Choices: This is the simplest indirect method. The incorporation of a deuterium atom at a specific position results in the disappearance or reduction in the integral of the corresponding ¹H signal.[7] This method relies on the high sensitivity and resolution of ¹H NMR. For labile protons (-OH, -NH), shaking the sample with a drop of deuterium oxide (D₂O) will cause H/D exchange, leading to the disappearance of the signal and confirming its identity.[14]
Key Advantages:
-
High Sensitivity: Utilizes the highly sensitive ¹H nucleus.
-
Accessibility: ¹H NMR is the most common NMR experiment.
-
High Resolution: Sharp signals allow for precise identification of the labeled site.
Protocol for ¹H NMR Detection:
-
Sample Preparation: Prepare two identical samples if possible: one of the deuterated compound and one of the non-deuterated (protonated) analogue as a reference. Both must be in the same deuterated solvent. An internal standard with a known concentration and a signal in a clean region of the spectrum should be added to both for accurate quantification.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent for optimal resolution.
-
Tune the probe to the ¹H frequency.
-
-
Acquisition Parameters (Quantitative):
-
Pulse Width (p1): Use a calibrated 90° pulse.
-
Relaxation Delay (d1): To ensure accurate integration, set d1 to at least 5 times the longest T1 of the protons of interest. This is a critical step for quantitation.
-
Number of Scans (ns): Acquire enough scans for a high signal-to-noise ratio (e.g., 16, 32, or more).
-
-
Data Processing and Analysis:
-
Process both the reference and deuterated sample spectra identically.
-
Integrate the signal from the internal standard and set it to a fixed value in both spectra.
-
Compare the integral of the signal corresponding to the site of deuteration in the labeled sample to the integral of the same signal in the unlabeled reference.
-
The percentage of deuterium incorporation can be calculated as: %D = (1 - [Integral_labeled / Integral_unlabeled]) * 100.
-
Indirect Detection via ¹³C NMR
Causality and Experimental Choices: Deuterium labeling affects ¹³C spectra in two primary ways:
-
Isotope Shifts: A deuterium atom causes a small upfield shift in the resonance of the carbon it is attached to (¹ΔC(D)) and, to a lesser extent, to adjacent carbons (²ΔC(D), etc.).[15][16] The one-bond isotope shift is typically 0.2-1.5 ppm.[15]
-
Scalar Coupling (J-coupling): A ¹³C nucleus coupled to a spin-1 deuterium will appear as a 1:1:1 triplet, whereas a carbon coupled to a spin-1/2 proton is a 1:1 doublet.[15] This change in multiplicity is a clear indicator of deuteration.
Key Advantages:
-
Site-Specific Information: Provides clear evidence of labeling at a specific carbon position.
-
Reduced Spectral Overlap: The large chemical shift range of ¹³C often provides better signal dispersion than ¹H NMR.
Protocol for ¹³C NMR Detection:
-
Sample Preparation: A relatively concentrated sample in a deuterated solvent is required due to the low natural abundance and sensitivity of ¹³C.
-
Spectrometer Setup: Lock, shim, and tune the probe for ¹³C observation.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.
-
Relaxation Delay (d1): A sufficient delay (e.g., 2-5 s) is needed.
-
Number of Scans (ns): A large number of scans is essential (hundreds to many thousands) to achieve adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the spectrum with standard Fourier transform, phasing, and baseline correction.
-
Look for the appearance of a triplet signal slightly upfield of the original singlet/doublet from the unlabeled species. The presence of both singlet and triplet indicates partial deuteration.
-
Part 4: Advanced Methods - 2D HSQC Spectroscopy
For complex molecules like large drug candidates or proteins, 1D spectra can be severely crowded. Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides a powerful solution by correlating protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).[17]
Causality and Experimental Choices: An HSQC experiment generates a 2D map where each peak (cross-peak) corresponds to a one-bond C-H or N-H correlation.[17] When a proton is replaced by deuterium, the corresponding ¹H signal disappears. Consequently, the C-H cross-peak in the ¹H-¹³C HSQC spectrum will also disappear, providing unambiguous evidence of deuteration at that specific carbon.[18] This technique is exceptionally useful for resolving overlapping signals.[19]
Caption: Simplified workflow of a ¹H-¹³C HSQC experiment.
Protocol for ¹H-¹³C HSQC:
-
Sample Preparation: Prepare a concentrated sample in a deuterated solvent.
-
Spectrometer Setup: Lock and shim carefully. Calibrate 90° pulse widths for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Spectral Widths (sw): Set appropriate widths for both the ¹H (F2) and ¹³C (F1) dimensions.
-
Number of Increments (F1): Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) for good resolution.
-
Number of Scans (ns): Set ns per increment to achieve the desired signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions, Fourier transform, and phase correction in both dimensions.
-
Compare the HSQC spectrum of the deuterated sample with that of an unlabeled standard or with known assignments.
-
The absence of a cross-peak at a specific ¹H and ¹³C chemical shift is direct evidence of deuterium labeling at that position.
-
Summary of Techniques
| Technique | Nucleus Observed | Principle of Detection | Relative Sensitivity | Resolution | Key Advantage | Key Disadvantage |
| Direct ²H NMR | ²H (Deuteron) | Direct observation of ²H signal | Very Low | Low (Broad Signals) | Unambiguous, clean spectrum[13] | Requires high concentration/long acquisition[13] |
| Indirect ¹H NMR | ¹H (Proton) | Disappearance/reduction of ¹H signal | Very High | Very High | Highest sensitivity, fast | Indirect evidence, needs reference for quantitation |
| Indirect ¹³C NMR | ¹³C (Carbon-13) | Isotope shift and/or change in multiplicity | Low | High | Site-specific, resolves ¹H overlap[20] | Low sensitivity, long acquisition time |
| 2D ¹H-¹³C HSQC | ¹H (via ¹³C) | Disappearance of a ¹H-¹³C cross-peak | High | Very High | Resolves complex spectra, unambiguous site assignment[18] | Complex experiment, longer acquisition time |
References
-
Schory, D. H., Kuo, J., & Tan, C. T. T. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich Inc.
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University of Leicester. NMR Sample Preparation.
-
Peak Proteins. (2025, May 21). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration.
-
University of Arizona. NMR Sample Prepara-on.
-
Hansen, P. E., et al. (2015). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules.
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Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
-
Arata, Y. (2013). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery.
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Fidela, J., et al. (1993). Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water. Clinical Chemistry.
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Cornell University. NMR Sample Preparation - NMR and Chemistry MS Facilities.
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University of Ottawa. Sample preparation.
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Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.
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Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
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Martínez-Iñigo, M. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen.
-
An, L., et al. (2023). Reproducibility of 3D MRSI for imaging human brain glucose metabolism using direct (2H) and indirect (1H) detection of deuterium labeled compounds at 7T and clinical 3T. NeuroImage.
-
AquigenBio. (2024, July 19). Accelerating Drug Discovery with Deuterated Labelled Compounds.
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de Graaf, R. A., et al. (2023). Robust Determination of Deuterium Abundance in Water. Metabolites.
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University of Ottawa. Isotope shifts and other isotope effects.
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Shcherbakov, V. V., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances.
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de Graaf, R. A., et al. (2023). Robust determination of deuterium abundance in water. Metabolites.
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Forsyth, D. A., & Hanley, J. A. (1998). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts: dependence on carbon hybridization and substitution. Journal of the American Chemical Society.
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
Bolvig, S., & Hansen, P. E. (1996). Studies Based on Deuterium Isotope Effect on 13C Chemical Shifts. Magnetic Resonance in Chemistry.
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Hiemstra, H., et al. (1987). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry.
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Foston, M. B., et al. (2012). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst.
-
LeMaster, D. M. (1990). Deuterium labelling in NMR structural analysis of larger proteins. Quarterly Reviews of Biophysics.
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Koller, F., & Gmeiner, G. (2009). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B.
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UC Santa Barbara. Deuterium H2 Detection.
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Gao, X., & Pater, A. (1996). efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences. Nucleic Acids Research.
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Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.
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Hähnke, M. J., & Gell, C. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE.
-
JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution.
-
Claridge, T. D. W. (2016). NMR Data Processing. High-Resolution NMR Techniques in Organic Chemistry.
-
Wikipedia. Deuterium NMR.
-
Zhang, S. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
-
Maltsev, A. S., et al. (2012). Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein α-synuclein. Journal of Biomolecular NMR.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
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JEOL. Nuclear Magnetic Resonance Spectrometer (NMR).
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Harrison, J. G., et al. (2017). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. The Journal of Organic Chemistry.
-
Martínez-Iñigo, M. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen.
-
University of Illinois. (2016). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.
-
University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR.
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure.
-
University of Texas at Austin. Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
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- 5. Nuclear Magnetic Resonance Spectrometer (NMR) - 2hinst.com [2hinst.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. studymind.co.uk [studymind.co.uk]
- 8. sites.bu.edu [sites.bu.edu]
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tracking deuterated glucose in the pentose phosphate pathway
Application Notes & Protocols
Topic: Tracking Deuterated Glucose in the Pentose Phosphate Pathway: A Guide to Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, critical for producing NADPH for redox homeostasis and biosynthetic reactions, and for generating pentose precursors for nucleotide synthesis.[1][2] Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making it a key area of investigation.[3] Stable isotope tracing, particularly with deuterated glucose, offers a powerful method to dynamically measure metabolic flux through this pathway.[4][5][6] This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for using deuterated glucose tracers to quantify PPP activity. We delve into the rationale behind experimental choices, from tracer selection to metabolite extraction and data analysis, providing researchers with a robust framework for implementing these techniques.
Introduction: Why Use Deuterated Glucose for PPP Analysis?
Metabolic flux analysis (MFA) aims to quantify the rate of turnover of metabolites through a biochemical network.[2][7] By introducing a stable, non-radioactive isotope-labeled nutrient (a "tracer") into a biological system, we can follow its path and incorporation into downstream metabolites.[6] While ¹³C-labeled glucose is widely used, deuterated (²H) glucose provides unique advantages for studying the PPP.
The primary advantage lies in the direct assessment of NADPH production.[4] The oxidative branch of the PPP involves the oxidation of glucose-6-phosphate, where hydrogen atoms are transferred to NADP⁺ to form NADPH. Using specifically labeled deuterated glucose allows researchers to track the fate of these deuterium atoms, providing a more direct readout of redox activity than is possible with ¹³C tracers alone.[4] For instance, the metabolism of [1-²H]-glucose through the oxidative PPP results in the transfer of deuterium to NADPH, while glycolysis does not, offering a clear distinction between the two pathways.
This document will guide you through the process of designing and executing a deuterated glucose tracing experiment, from initial cell culture to final data interpretation.
The Principle: Following the Deuterium Atom
The core of this technique is understanding how the position of the deuterium label on the glucose molecule dictates its metabolic fate. The PPP diverges from glycolysis at the level of glucose-6-phosphate (G6P).
-
Oxidative PPP: In the first committed step, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P at the C1 position. If [1-²H]-glucose is used, this deuterium atom is transferred to NADP⁺. Subsequent reactions can release this deuterium, but its initial transfer is a hallmark of oxidative PPP flux.
-
Glycolysis: Glycolysis proceeds without the initial oxidation at C1. Therefore, a deuterium label at C1 remains on the carbon backbone as it is processed into fructose-6-phosphate and downstream glycolytic intermediates.
By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to measure the isotopic enrichment in key metabolites, we can quantify the relative flux through each pathway.
Caption: Fate of [1-²H]-glucose in central carbon metabolism.
Experimental Design and Key Considerations
A successful tracer experiment hinges on careful planning. The choices made here will directly impact the quality and interpretability of the data.
Tracer Selection
The choice of deuterated glucose isotopologue is critical and depends on the specific question being asked. While many variants exist, some are more common for PPP studies.
| Tracer | Primary Application | Rationale & Key Considerations |
| [1-²H]-Glucose | Measuring oxidative PPP flux | The ²H at the C1 position is removed during the G6PDH reaction, making its loss or transfer to NADPH a direct marker of this step. |
| [3-²H]-Glucose | Assessing PPP vs. Glycolysis | The fate of the ²H at C3 differs between the two pathways, offering another node for comparison.[4] |
| [6,6-²H₂]-Glucose | Measuring gluconeogenesis and as a general glucose tracer | Less commonly used for direct PPP flux, but valuable for tracking the glucose backbone into biosynthetic pathways like nucleotide synthesis via the PPP.[8] |
| [1,2-¹³C₂]-Glucose | Comparative ¹³C Tracer for PPP flux | A widely used ¹³C tracer. Glycolysis produces [2,3-¹³C₂]lactate, while the PPP produces [3-¹³C₁]lactate, allowing for ratiometric analysis.[9][10][11] |
Achieving Steady State
For most flux analyses, it is crucial that the metabolic system is at a "steady state," meaning the concentrations of intracellular metabolites are stable.[6] Furthermore, "isotopic steady state" should be reached, where the isotopic enrichment of key intermediates is no longer changing over time.
-
Rationale: Measuring flux at a single time point is only meaningful if the system is stable. If metabolite pools or their isotopic labeling are still changing, the calculated flux will not be representative of the true metabolic rate.
-
Practical Steps: Conduct a time-course experiment (e.g., collect samples at 0, 5, 15, 30, 60, 120 minutes) after introducing the deuterated glucose to determine when key PPP intermediates like Ribose-5-Phosphate reach isotopic saturation. For glycolysis, this is often rapid (~10 min), but for nucleotide synthesis via the PPP, it can take hours.[6]
Detailed Experimental Protocols
The following protocols provide a robust workflow for adherent mammalian cells. They can be adapted for suspension cells by modifying the harvesting steps.
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the process of preparing cells and introducing the deuterated glucose tracer.
Materials:
-
Adherent cells of interest (e.g., grown in 6-well plates)
-
Standard culture medium
-
Isotope labeling medium: Identical to the standard medium but with unlabeled glucose replaced by the desired deuterated glucose at the same concentration.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. A minimum of 10⁶ cells is recommended for robust detection, with 10⁷ being preferable.[12]
-
Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the target confluency. Ensure at least 3-5 biological replicates for each condition (e.g., labeled and unlabeled).
-
Media Exchange: On the day of the experiment, aspirate the standard culture medium from the wells.
-
Washing (Optional but Recommended): Gently wash the cells once with 1 mL of pre-warmed PBS to remove residual unlabeled glucose. Aspirate the PBS completely. This step should be performed quickly to minimize metabolic disruption.
-
Initiate Labeling: Add 1 mL of the pre-warmed deuterated glucose labeling medium to each well.
-
Incubation: Return the plates to the incubator for the predetermined duration required to reach isotopic steady state.
Protocol 2: Rapid Metabolite Extraction
This is the most critical step. The goal is to instantaneously halt all enzymatic activity ("quenching") to preserve the metabolic snapshot at the moment of harvesting.[12][13]
Caption: Workflow for quenching and extracting polar metabolites.
Materials:
-
80% Methanol (HPLC-grade), pre-chilled to -80°C
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Preparation: Prepare a flat bed of dry ice. Pre-chill microcentrifuge tubes and the 80% methanol.
-
Quenching: At the end of the labeling period, remove one plate at a time from the incubator and immediately place it on the dry ice.
-
Aspirate Medium: Quickly aspirate the labeling medium.
-
Add Extraction Solvent: Immediately add 1 mL of ice-cold 80% methanol to each well. The cold solvent will quench metabolism and begin extracting polar metabolites.[14]
-
Scrape and Lyse: Using a cell scraper, thoroughly scrape the cells from the bottom of the well into the methanol solution. The methanol will lyse the cells upon contact.
-
Collect Lysate: Pipette the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
Pellet Debris: Centrifuge the tubes at maximum speed (>13,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[13]
-
Collect Extract: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, labeled tube. Be careful not to disturb the pellet.
-
Storage: Store the metabolite extracts at -80°C until ready for analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the polar, phosphorylated intermediates of the PPP due to its high sensitivity and specificity.[1][15]
-
Chromatography: The analysis of these highly polar compounds is challenging.[16]
-
Hydrophilic Interaction Chromatography (HILIC): An excellent choice for separating polar metabolites.
-
Ion-Pair Chromatography: Uses an ion-pairing agent in the mobile phase to improve retention of charged species like sugar phosphates on a reverse-phase (e.g., C18) column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is ideal for detecting phosphorylated intermediates.
-
Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately resolve the different mass isotopologues (M+0, M+1, M+2, etc.) resulting from deuterium incorporation.
-
Method: A targeted approach using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used to specifically quantify the abundance of known PPP intermediates and their isotopologues.
-
Data Analysis: From Raw Peaks to Flux
The data analysis workflow transforms raw MS data into meaningful biological insights. It involves identifying metabolites, determining their isotopic labeling patterns, and using this information to calculate flux.
Caption: The data analysis pipeline for stable isotope tracing studies.
Mass Isotopologue Distribution (MID)
For each metabolite of interest, the primary data extracted is its MID. This is the vector representing the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). For example, for Ribose-5-Phosphate, you would measure the intensity of the unlabeled molecule (M+0) and the intensities of molecules containing one (M+1), two (M+2), and so on, deuterium atoms.
Correction for Natural Abundance
This is a critical step. All naturally occurring molecules contain a small percentage of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).[17] This "natural abundance" contributes to the M+1, M+2, etc. peaks even in an unlabeled sample and must be computationally removed to isolate the labeling that comes only from the deuterated tracer.[17][18]
-
Why it's Crucial: Failing to correct for natural abundance will lead to an overestimation of isotopic enrichment and incorrect flux calculations.[19][20]
-
Available Tools: Several software packages and R-based tools like IsoCorrectoR are available to perform this correction accurately.[18][19]
Calculating PPP Flux
The corrected MIDs are used to calculate flux. The exact model depends on the tracer used and the assumptions made.
-
Example Calculation (Conceptual): If using [1-²H]-glucose, the relative flux into the oxidative PPP can be estimated by comparing the labeling patterns of metabolites that are unique to the PPP (like ribose-5-phosphate) versus those in glycolysis. A simplified ratio could be:
-
PPP Flux / Glycolysis Flux = f(MID_Ribose-5-P / MID_Lactate)
-
-
Metabolic Flux Analysis (MFA): For more comprehensive analysis, the corrected MIDs are fed into computational models that solve a system of algebraic equations representing the metabolic network to provide absolute flux values.[2][7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Insufficient cell number; Inefficient extraction; Analyte degradation; Non-optimal LC-MS method. | Increase starting cell number to >10⁶.[12] Ensure extraction solvent is ice-cold and work quickly. Optimize LC gradient and MS source parameters. |
| High Variability Between Replicates | Inconsistent cell counts; Variation in incubation times; Incomplete quenching; Pipetting errors. | Normalize cell extracts to protein content. Use a timer for precise labeling. Ensure quenching is rapid and consistent. Use calibrated pipettes. |
| No or Low Label Incorporation | Tracer not metabolized (e.g., wrong cell type); Labeling time too short; Incorrect tracer used. | Verify pathway activity in your cell model. Perform a time-course experiment to determine optimal labeling duration. Confirm the identity and purity of the deuterated glucose. |
| Unexpected Labeling Patterns | Contamination from unlabeled glucose; Isotopic recycling; Contribution from other pathways. | Ensure complete removal of old media before adding the tracer. Complex models may be needed to account for recycling.[21][22] Consider all metabolic routes to the product. |
References
-
Nanchen, A., Fu, C., & Sauer, U. (2007). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). PubMed.[Link]
-
Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.[Link]
-
Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Extraction parameters for metabolomics from cell extracts. Analytical and Bioanalytical Chemistry.[Link]
-
Volmer, D. A., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Frontiers in Molecular Biosciences.[Link]
-
Fan, T. W., et al. (2015). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods.[Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics.[Link]
-
Heinig, U., et al. (2010). Liquid Chromatography Tandem Mass Spectrometry for Measuring ¹³C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Springer Nature Experiments.[Link]
-
Liaw, E., et al. (2021). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI.[Link]
-
Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Waters Corporation.[Link]
-
Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate.[Link]
-
Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg.[Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. American Journal of Physiology-Endocrinology and Metabolism.[Link]
-
Du, D., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites.[Link]
-
Heinrich, P., et al. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate.[Link]
-
Wheelock Laboratory. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Metabolomics - The Wheelock Laboratory.[Link]
-
Schwaiger, M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites.[Link]
-
Reisz, J. A., & D'Alessandro, A. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology.[Link]
-
Shestov, A. A., et al. (2014). ¹³C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Cerebral Blood Flow & Metabolism.[Link]
-
Müller, T. (2025). Pentose phosphate pathway flux analysis and its role in providing NADPH and ribose-5-phosphate for cancer cell proliferation and survival. International Journal of Advanced Biochemistry Research.[Link]
-
Jones, J. G., et al. (2001). Assessment of hepatic PPP activity based on NMR analysis of glucose using [U-¹³C₃]glycerol versus [U-¹³C₃]lactate. ResearchGate.[Link]
-
Jin, E. S., et al. (2018). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. Metabolites.[Link]
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. American Journal of Physiology-Endocrinology and Metabolism.[Link]
-
Cordes, T., et al. (2023). Bayesian ¹³C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv.[Link]
-
Cesari, E., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances.[Link]
-
UT Southwestern Medical Center. NMR Spectroscopy and Isotopomer Analysis. UT Southwestern Medical Center.[Link]
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. American Journal of Physiology-Endocrinology and Metabolism.[Link]
-
McCullagh Research Group. Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group.[Link]
- Golsalves, R. A., et al. (1997). Isotope and assay for glycolysis and the pentose phosphate pathway.
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolomics and isotope tracing. Science.[Link]
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. PubMed.[Link]
-
Med School Made Easy. (2024). modeling radiolabeled glucose to track flow through TCA, PDH, & PPP. YouTube.[Link]
-
Guo, Z. K., et al. (1993). Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. Analytical Biochemistry.[Link]
-
Ribeiro, R. M., et al. (2006). Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. The AAPS Journal.[Link]
-
Guo, Z. K., et al. (1993). Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. ResearchGate.[Link]
-
Antoniewicz, M. R., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry.[Link]
-
Shemesh, N., & Rosenberg, J. T. (2022). Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo. Metabolites.[Link]
-
Nagel, A. M., et al. (2021). Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. Scientific Reports.[Link]
-
Herrero-Mendez, A., et al. (2009). ¹³C-Pyruvate labeling pattern from [2-¹³C]glucose by recycling PPP. ResearchGate.[Link]
-
Antoniewicz, M. R., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. MIT Open Access Articles.[Link]
Sources
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry of Deuterated Compounds
Status: Online 🟢 Current Operator: Senior Application Scientist Ticket ID: D-ISO-OPT-001
Welcome to the Deuterium Optimization Hub
Scope: This guide addresses sensitivity, stability, and chromatographic challenges specific to deuterated compounds (
Quick Diagnostic: Select Your Issue
| Symptom | Probable Cause | Go To Section |
| RT Shift: Deuterated standard elutes before the analyte. | Chromatographic Isotope Effect | |
| Low Signal: Poor sensitivity despite high concentration. | Sub-optimal Collision Energy (CE) or Back-Exchange | |
| Mass Shift: Signal appears at wrong | H/D Scrambling (Labile Protons) | |
| Interference: Signal detected in the blank/analyte channel. | Isotopic Impurity / Cross-talk |
Module 1: Chromatography & The Retention Time Shift
User Query: "My deuterated internal standard (D-IS) elutes 0.1–0.2 minutes earlier than my analyte. This is causing ion suppression differences.[2] How do I fix this?"
The Mechanism: Inverse Isotope Effect
In Reversed-Phase LC (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds. This reduces the van der Waals interactions with the C18 stationary phase, making the deuterated molecule slightly less lipophilic. Consequently, it elutes earlier.
Why this kills sensitivity: If the D-IS elutes earlier, it may migrate into a region of matrix suppression (e.g., phospholipids) that the analyte avoids, or vice versa. The IS no longer corrects for matrix effects accurately.[4]
Troubleshooting Protocol: Managing the Shift
Step 1: Assess the Severity
Calculate the Resolution (
-
Goal: If using D as an Internal Standard, you want
(perfect co-elution). -
Reality: As deuterium count increases (
), the shift increases.
Step 2: Chromatographic Adjustments
-
Lower the Temperature: The isotope effect is often entropy-driven. Lowering column temperature (e.g., from 40°C to 25°C) can sometimes reduce the separation factor between H and D forms, though it increases back-pressure.
-
Change Stationary Phase:
-
Avoid: High-coverage C18 columns often exacerbate the effect.
-
Try: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. The
interactions in these phases are less sensitive to the subtle volume differences between C-H and C-D bonds compared to pure hydrophobic partitioning.
-
Step 3: The "Window" Fix (Data Processing) If physical co-elution is impossible:
-
Widen the MRM retention time window.
-
Crucial: You must validate that the Matrix Effect (ME) is identical at both retention times.
-
Validation Experiment: Perform a post-column infusion of the analyte while injecting a blank matrix. Monitor the baseline. If the "dip" (suppression) occurs at the D-IS time but not the Analyte time, the D-IS is invalid.
-
Figure 1: Decision tree for mitigating retention time shifts caused by the deuterium isotope effect.
Module 2: Fragmentation & Source Parameters
User Query: "I simply copied the MRM parameters from my non-deuterated analyte to the deuterated standard, but the sensitivity is 50% lower. Why?"
The Mechanism: Primary Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D
-
Result: It takes more energy to break a C-D bond during Collision Induced Dissociation (CID).
-
The Trap: If you use the exact same Collision Energy (CE) for the D-analog as the H-analyte, you may be under-fragmenting the D-compound, leading to low signal intensity.
Protocol: CE Optimization for Deuterated Compounds
Do not assume parameters are identical. Follow this "Ramping" protocol:
-
Infusion: Infuse the deuterated standard (1 µg/mL) directly into the MS.
-
Precursor Selection: Identify the parent ion (usually
Da). -
Product Scan: Perform a product ion scan. Note: The fragment masses may shift depending on whether the retained fragment contains the deuterium atoms.
-
Example: If a fragment loses a neutral group containing 3 deuteriums, the fragment mass is the same as the native drug. If the fragment keeps the deuteriums, the mass is higher.
-
-
CE Ramping:
-
Set the CE to the native analyte's optimal value (
). -
Acquire data at
, , and . -
Rule of Thumb: Deuterated compounds often require 2–5 eV higher collision energy than their protio counterparts.
-
Data Summary: Bond Strength Impact
| Parameter | Protio-Analyte ( | Deutero-Standard ( | Impact on MS |
| Bond Energy | ~338 kJ/mol | ~341 kJ/mol | Harder to fragment |
| Vibrational Freq | ~2900 cm | ~2100 cm | Affects zero-point energy |
| Optimal CE | Baseline (e.g., 25 eV) | Baseline + | Needs optimization |
Module 3: Chemical Stability & H/D Exchange
User Query: "My signal is smearing across multiple masses, or disappearing entirely when I leave the sample in the autosampler."
The Mechanism: Labile Proton Exchange
Deuterium placed on heteroatoms (O-D, N-D, S-D) is not stable . It undergoes rapid exchange with Hydrogen from protic solvents (Water, Methanol) in the mobile phase.
-
Reaction:
-
Outcome: Your
signal converts back to signal, causing signal loss in the D-channel and false positives in the analyte channel.
Troubleshooting Protocol
-
Check the Label Position:
-
Ensure your deuteriums are on Carbon atoms (C-D), preferably on aromatic rings or aliphatic chains not adjacent to strong electron-withdrawing groups (which can acidify the proton).
-
Red Flag: If your certificate of analysis shows D on -OH, -NH2, or -COOH, this standard is unsuitable for LC-MS with aqueous mobile phases.
-
-
pH Control (For acidic C-H sites):
-
Even C-D bonds can exchange if they are alpha to a carbonyl (keto-enol tautomerism).
-
Fix: Adjust mobile phase pH to suppress enolization. Usually, keeping pH slightly acidic (pH 3-4) stabilizes these positions better than neutral/basic pH.
-
-
Solvent Choice:
-
If you must use a labile D-standard (rare), you cannot use Reversed-Phase LC. You must use Normal Phase with aprotic solvents (Hexane/Ethyl Acetate) and keep the system strictly anhydrous.
-
Module 4: Cross-Talk & Isotopic Purity
User Query: "I see a peak in my analyte channel even when I only inject the Deuterated Standard. Is my column dirty?"
The Mechanism: Isotopic Impurity (M0 Contribution)
No deuterated standard is 100% pure. A "D5" standard is a mixture of D5 (major), D4, D3, and small amounts of D0 (native).
-
The Issue: The D0 impurity has the exact same mass and exact same RT as your analyte. It contributes to the analyte signal, artificially inflating your Lower Limit of Quantification (LLOQ).
Protocol: Crosstalk Calculation
-
Inject High Concentration IS: Inject your IS at the working concentration (e.g., 500 ng/mL) without any analyte.
-
Monitor Analyte Channel: Measure the area count in the Analyte MRM channel.
-
Calculate Contribution:
-
Threshold: If the interference > 20% of your LLOQ signal, you must:
-
Lower the IS concentration.
-
Buy a higher purity standard (different synthesis route).
-
Choose a standard with more deuteriums (e.g., move from D3 to D6) to reduce the probability of D0 overlap.
-
Figure 2: Workflow for optimizing MRM parameters and validating isotopic purity.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Liang, H.R., et al. (2003). Automated optimization of collision energy for the determination of deuterated compounds by LC-MS/MS. Journal of the American Society for Mass Spectrometry.[5] Link
-
Jemal, M., et al. (1999). The use of deuterated internal standards in LC/MS/MS bioanalysis: Problems and solutions. Rapid Communications in Mass Spectrometry. Link
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Link
Sources
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukisotope.com [ukisotope.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing biosynthetic fluxes measured by D₂O vs deuterated glucose
Content Type: Technical Comparison Guide Audience: Senior Researchers, Metabolic Scientists, Drug Development Leads
Executive Summary: The Strategic Choice
In metabolic flux analysis (MFA), the choice between Deuterated Water (D₂O) and Deuterated Glucose (e.g., [6,6-²H₂]glucose or [d7]-glucose) is not merely a matter of preference but of biological timescale and pathway specificity.
-
Select D₂O (Heavy Water) when your objective is to measure long-term biosynthetic rates of macromolecules (lipids, proteins, DNA) in free-living subjects. It is the gold standard for de novo lipogenesis (DNL) and cell proliferation because the precursor pool (body water) is stable, easily measurable, and ubiquitous.
-
Select Deuterated Glucose when your objective is to measure short-term substrate kinetics (e.g., glucose production
, disposal ) or specific metabolic branching (e.g., glycolysis vs. pentose phosphate pathway). It requires steady-state infusion (clamp or CRI) and is limited by rapid clearance and high cost.
Part 1: Mechanistic Divergence
To interpret flux data correctly, one must understand how the label enters the biosynthetic pathway.
D₂O: The Universal Precursor
D₂O functions on the principle of equilibration . Upon administration, D₂O rapidly mixes with the total body water (TBW) pool.[1] Intracellularly, deuterium (²H) from water is incorporated into metabolic intermediates via enzyme-catalyzed exchange reactions (e.g., stereospecific exchange at transaminases or hydratases) and NADPH reduction steps.
-
Key Advantage: The precursor enrichment (
) is simply the enrichment of body water, which can be measured in plasma or urine. This solves the "precursor accessibility problem" inherent in other tracer methods. -
Target Molecules: Fatty acids (via Acetyl-CoA/NADPH), DNA (via deoxyribose), Proteins (via non-essential amino acids like Alanine).
Deuterated Glucose: The Specific Tracer
Deuterated glucose traces the carbon skeleton's hydrogen atoms.[2] Common isotopomers include:
-
[6,6-²H₂]Glucose: Used to measure hepatic glucose production (EGP). The ²H at C6 is retained during glycolysis but lost if the molecule cycles back through gluconeogenesis, making it ideal for measuring total glucose output.
-
[d7]Glucose: Used in Deuterium Metabolic Imaging (DMI) and complex flux analysis.[3][4] It provides a high signal-to-noise ratio for downstream metabolites (Lactate, Glutamate/Glutamine).
Visualization: Pathway Entry Mechanisms
Figure 1: Mechanistic entry of D₂O vs. Deuterated Glucose. Note that D₂O feeds directly into the reductive biosynthesis pool (NADPH), making it superior for lipid/DNA synthesis, while Glucose must traverse glycolysis, suffering dilution.
Part 2: Comparative Performance Analysis
The following table contrasts the operational realities of using these tracers for in vivo studies (e.g., mice or humans).
| Feature | D₂O (Heavy Water) | Deuterated Glucose ([6,6-²H₂] or [d7]) |
| Primary Output | Biosynthetic Rate (FSR) of polymers (Lipids, Proteins, DNA). | Substrate Kinetics (Ra, Rd, Gluconeogenesis) or Flux (Glycolysis). |
| Administration | Oral (Drinking water or bolus).[5][6][7] Non-invasive.[8] | Intravenous (Catheter/Infusion).[9][10] Invasive. |
| Labeling Duration | Long-term (Days to Weeks). Ideal for slow turnover. | Short-term (Hours). Limited by clearance/cost.[6] |
| Precursor Pool | Body Water : Stable, uniform, easy to measure (plasma). | Intracellular : Hard to measure; often inferred from plasma (prone to error). |
| Cost Efficiency | High .[2][6] D₂O is cheap; suitable for large cohorts. | Low . Deuterated glucose is expensive; requires pumps/consumables. |
| Analytical Demand | High Sensitivity .[6] Requires GC-MS/IRMS (low enrichment). | Standard . GC-MS or LC-MS (higher enrichment possible). |
| Math Modeling | MIDA / Combinatorial . Must calculate 'n' (exchangeable sites).[11] | Dilution / Kinetic . Standard steady-state equations. |
Part 3: Experimental Protocols
Protocol A: Measuring De Novo Lipogenesis (DNL) with D₂O
Best for: Drug efficacy studies on NASH/MASH, obesity, or tumor growth.
1. Labeling Phase (The "Prime-and-Drink" Method):
-
Bolus (Day 0): Administer an intraperitoneal (IP) injection of 99% D₂O (isotonic saline) to bring body water enrichment to ~5% immediately.
-
Calculation:
.
-
-
Maintenance: Provide drinking water enriched with 4-8% D₂O ad libitum.
-
Duration: 3 days to 4 weeks (depending on tissue turnover).
2. Sample Collection:
-
Collect plasma (for body water enrichment) and target tissue (liver, adipose, tumor).
-
Critical Step: Snap freeze tissues immediately to stop metabolism.[2]
3. Analytical Workflow:
-
Precursor: Measure plasma D₂O enrichment via GC-MS (using acetone exchange) or cavity ring-down spectroscopy.
-
Product: Extract lipids (Folch method). Saponify to isolate fatty acids. Derivatize (FAMEs) and analyze via GC-MS.
Protocol B: Measuring Glucose Kinetics with [6,6-²H₂]Glucose
Best for: Insulin sensitivity, glucose tolerance, and hepatic glucose output.
1. Surgical Prep (The "Clamp" or "CRI" Method):
-
Implant a jugular vein catheter 5-7 days prior to the experiment to allow recovery.
2. Infusion Phase:
-
Fast: Fast animals for 4-6 hours (to reach basal state).
-
Prime: Administer a bolus of [6,6-²H₂]glucose (e.g., 20 µmol/kg).
-
Continuous Rate Infusion (CRI): Infuse tracer at a constant rate (e.g., 0.2 µmol/kg/min) for 90-120 minutes to reach isotopic steady state.
3. Sample Collection:
-
Collect tail vein blood (10 µL) every 10-20 minutes during steady state (last 40 mins).
4. Analytical Workflow:
-
Derivatize plasma glucose (e.g., aldonitrile pentaacetate derivative).
-
Measure M+2 isotopomer enrichment via GC-MS.
Visualization: Workflow Logic
Figure 2: Operational comparison. D₂O allows for "hands-off" long-term labeling, while Deuterated Glucose requires complex surgical prep and continuous monitoring.
Part 4: Data Interpretation & Modeling
Calculating Fractional Synthesis Rate (FSR) with D₂O
The most robust method for D₂O data is Mass Isotopomer Distribution Analysis (MIDA) .
The core equation for FSR (
- : Enrichment of the product (e.g., Palmitate M+1, M+2...).
-
: Enrichment of body water (
). -
: The number of exchangeable hydrogen sites.
-
Self-Validating Step: In MIDA,
is not assumed; it is calculated from the ratio of isotopomers (e.g., M+1 vs M+2) in the product. This makes the method self-correcting for different biosynthetic pathways.
-
Calculating Glucose Turnover ( ) with Deuterated Glucose
For a steady-state infusion, the Rate of Appearance (
- : Infusion rate of the tracer (µmol/kg/min).
- : Enrichment of the tracer in plasma (Mole Percent Excess, MPE) at steady state.
-
Interpretation: If
is low, (production) is high, diluting the tracer.
References
-
Hellerstein, M. K. (1999). Measurement of metabolism in vivo using stable isotopes.[1][2][7] American Journal of Physiology-Endocrinology and Metabolism.
-
Busch, R., et al. (2006). Measurement of protein turnover rates by heavy water labeling. Nature Protocols.
-
Previs, S. F., et al. (2004). Quantifying rates of protein synthesis in humans by use of 2H2O: application to patients with end-stage renal disease. American Journal of Physiology.
-
De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[10] Science Advances.
-
Zhang, L., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism.[2][3][7][10][12][13][14] Nature Biomedical Engineering.
Sources
- 1. metsol.com [metsol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. metsol.com [metsol.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 9. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Kinetic Isotope Effect (KIE) of Deuterated Glucose on Glycolysis
Executive Summary
The "Heavy" Glucose Paradox: In metabolic research, deuterated glucose is most often employed as a tracer, relying on the assumption that the deuterium isotope effect is negligible (
This guide details how to measure these rate differences to identify flux-controlling steps in glycolysis. We compare specific deuterated analogs ([1-D], [2-D], [6,6-D2]) and provide a validated Seahorse XF protocol for differential kinetic profiling.
Part 1: The Mechanistic Basis of Glucose KIE
To assess KIE, one must understand where the C-H bond cleavage occurs. If a C-D bond is broken during the rate-determining step (RDS), a Primary KIE (typically
Pathway Visualization: Critical Proton Abstraction Sites
The following diagram maps the specific glycolytic steps where deuterium substitution alters kinetics.
Caption: Glycolytic pathway highlighting critical proton abstraction steps. PGI (Phosphoglucose Isomerase) requires C2-H removal. G6PDH (Pentose Phosphate Pathway) requires C1-H removal.
Part 2: Comparative Analysis of Deuterated Analogs
Not all deuterated glucose molecules are equal. The position of the label dictates the biological readout.
Table 1: Deuterated Glucose Analog Performance Guide
| Analog | Target Enzyme (Primary KIE) | Mechanism of Effect | Expected KIE ( | Application |
| [1-D]Glucose | G6PDH (Glucose-6-Phosphate Dehydrogenase) | The C1-H bond is broken during oxidation to 6-phosphogluconolactone. | High (2.0–3.0) | Distinguishing Glycolysis vs. Pentose Phosphate Pathway (PPP) flux. High KIE reduces PPP flux, forcing carbon down glycolysis. |
| [2-D]Glucose | PGI (Phosphoglucose Isomerase) | Isomerization of G6P to F6P requires proton abstraction at C2. | High (1.5–4.0) | Probing the isomerization bottleneck. Significant KIE here can slow overall glycolytic rate if PGI is rate-limiting (rare in wild-type, common in specific cancers). |
| [3-D]Glucose | Aldolase | C3-H bond breaking is involved in aldol cleavage. | Moderate (1.5–2.0) | Less common; used for detailed mechanistic studies of triose phosphate formation. |
| [6,6-D2]Glucose | None (in Glycolysis) | C6 hydrogens are not removed during glycolysis.[1] | ~1.0 (Unity) | Ideal Tracer. Used for metabolic flux analysis (MFA) because it does not perturb reaction rates (no primary KIE). |
Expert Insight: The "Flux Control" Dampening Effect
While isolated enzymes show high KIEs (e.g., PGI
-
Reason: In intact cells, PGI is rarely the rate-limiting step (PFK-1 usually is). Therefore, slowing PGI down by 50% (via deuterium) might not impact the overall lactate production rate.
-
When to use: If you suspect a drug or mutation has shifted the bottleneck to PGI or G6PDH, deuterated glucose is the definitive probe to prove it.
Part 3: Experimental Protocol (Seahorse XF)
Objective: Assess the Kinetic Isotope Effect on real-time glycolytic flux by comparing Extracellular Acidification Rate (ECAR) of H-Glucose vs. D-Glucose.
Protocol: Differential Kinetic Profiling
System: Agilent Seahorse XF (96 or 24 well). Reagents:
-
Control: D-Glucose (Natural Abundance).
-
Experimental: [2-D]Glucose (98%+ enrichment).
-
Medium: Seahorse XF Base Medium (0mM Glucose, pH 7.4).
Step-by-Step Workflow
-
Cell Seeding: Seed cells to achieve 80% confluence.
-
Starvation: Wash cells 2x with Glucose-free XF Base Medium. Incubate for 1 hour in a non-CO2 incubator at 37°C. This depletes intracellular glycolytic intermediates.
-
Port Loading Strategy:
-
Measurement Loop:
-
Basal (0mM Glc): 3 cycles (Mix 3min / Measure 3min).
-
Injection A (Substrate): 6–8 cycles. CRITICAL: This is where KIE is measured.[5] Watch the slope of ECAR rise.
-
Injection B (Oligomycin): 3 cycles.
-
Injection C (2-DG): 3 cycles.
-
Data Analysis & Calculation
Calculate the KIE based on the initial velocity (
-
Interpretation:
- : The deuterated step (e.g., PGI for [2-D]) is not rate-limiting.
- : The deuterated step exerts significant flux control.
Part 4: Experimental Workflow (Mass Spectrometry)
If Seahorse is unavailable, or you need to track the fate of the deuterium (retention vs. loss), use LC-MS.
Caption: Parallel tracer workflow. Comparing [1-D] and [2-D] accumulation patterns against a [13C] backbone allows calculation of specific enzymatic bottlenecks.
Key MS Readout:
-
Label Swapping: For [2-D]glucose, if PGI is highly active and reversible, the Deuterium at C2 is lost to water. High levels of unlabelled Fructose-6-P (despite D-Glucose input) indicate rapid PGI equilibration.
-
Retention: For [6,6-D2]glucose, the label should be retained in Lactate (M+2).
References
-
Lewis, C. A. et al. (2014). "Tracing Metabolic Flux with Heavy Hydrogen." Nature Methods. Discusses the utility of deuterated tracers in resolving NADPH production pathways.
-
Katz, J. & Rognstad, R. (1976). "Futile cycling in glucose metabolism." Current Topics in Cellular Regulation. The foundational text on using C2-deuterium loss to measure PGI reversibility.
-
Fan, J. et al. (2014).[6] "Quantitative flux analysis reveals folate-dependent NADPH production." Nature.[6] Demonstrates the use of [1-D]glucose to measure oxidative PPP flux vs glycolysis.
-
TeSlaa, T. et al. (2016). "The Heavy Isotope Effect in Metabolism." Cell Metabolism. A comprehensive review of how deuterium impacts metabolic rates and how to correct for it in flux analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. One-Hour Plasma Glucose Compared With Two-Hour Plasma Glucose in Relation to Diabetic Retinopathy in American Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
[1][2][3]
Part 1: Executive Safety & Operational Directive
The Core Philosophy: Asymmetric Protection While 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (a deuterated glucose analog) presents a low acute toxicity profile to the operator, the primary operational risk is contamination of the standard .[1][2][3]
In isotopic labeling applications (NMR, Mass Spectrometry internal standards), the "hazard" is not the chemical hurting you; it is you hurting the chemical.[1][2][3] Your breath contains moisture that degrades hygroscopic powders; your skin contains oils and proteases that interfere with downstream biological assays.[3]
Therefore, this PPE guide is designed to serve a dual purpose: Biological Safety (User) and Isotopic Integrity (Product). [1][2][3]
Hazard Identification Summary
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Low (GHS Category 5 or Unclassified) | Standard "Universal Precautions" apply.[1][2][3] |
| Physical State | Fine White Powder | Risk of inhalation (nuisance dust) and static dispersion.[2][3][4] |
| Reactivity | Hygroscopic | CRITICAL: Moisture from air/breath causes clumping and potential H-D exchange (labile protons).[2][3] |
| Cost/Value | High | Spillage or static loss is a significant financial risk.[2][3] |
Part 2: Risk-Based PPE Matrix
Do not default to generic "lab safety." Select your PPE based on the specific interaction with the substance.[2]
Respiratory Protection (The Critical Variable)[1][2][3]
-
Standard Operation: N95 (NIOSH) or FFP2 (EN 149) Respirator. [1][2][3]
-
High-Volume/Fume Hood Work: Surgical Mask is acceptable only if working strictly behind a sash in a laminar flow hood.[2][3]
Hand Protection (Glove Selection)
-
Technique: "Double-Gloving" is recommended when handling stock solutions >98% isotopic purity to ensure zero transfer of skin oils.[2][3]
Ocular Protection
Dermal/Body Protection[2][3][6]
Part 3: Operational Protocol (Step-by-Step)
This workflow integrates safety with static control to prevent loss of the deuterated standard.[2]
Phase A: Preparation & Static Control[2]
-
Environment: Dehumidify the weighing area if possible (<40% RH).[2][3]
-
Grounding: Touch a grounded metal object before handling the vial.[2][3]
-
Ionization: If available, use an Anti-Static Gun (Zerostat) or Ionizing Fan directed at the spatula and weigh boat.[3]
Phase B: Transfer & Solubilization[2]
-
Don PPE: Put on N95 mask before opening the vial to prevent breath condensation.[2][3]
-
Open Vial: Tap the vial gently on the benchtop to settle dust.
-
Weighing:
-
Dissolution:
Phase C: Waste Disposal
-
Solid Waste: Dispose of contaminated wipes/weigh boats in "Solid Chemical Waste."[2][3]
-
Liquid Waste: If dissolved in water/buffer -> "Non-Hazardous Aqueous Waste."[2][3] If dissolved in DMSO/Methanol -> "Organic Solvent Waste."[2][3]
-
Decontamination: Wipe bench area with 70% Ethanol or Isopropanol to remove sugar residues that could attract bacterial growth.[2][3]
Part 4: Visualized Safety Logic
The following diagram illustrates the decision-making process for handling this compound, distinguishing between "Standard Handling" and "High-Purity Handling" (e.g., for NMR/MS).
Caption: Workflow logic for selecting PPE and environmental controls based on experimental sensitivity.
Part 5: References & Validation[2]
The protocols above are synthesized from standard chemical hygiene plans for non-toxic organic solids and specific handling requirements for stable isotope standards.
-
PubChem. Compound Summary: (3S,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[1][2][3][5] National Library of Medicine.[2][3] Available at: [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[2][3] Available at: [Link]
Sources
- 1. (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;(3R,4S,5S)-oxane-2,3,4,5-tetrol;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | C29H56O29 | CID 10350663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Threitol - Wikipedia [en.wikipedia.org]
- 3. (4R,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | C6H12O6 | CID 22836366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (3S,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | C6H12O6 | CID 87929779 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
